5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines multiple heterocyclic rings, which contributes to its diverse chemical properties and biological activities.
Properties
IUPAC Name |
5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7OS2/c15-12-18-19-14(24-12)23-7-9-6-10(22)21-13(16-9)17-11(20-21)8-4-2-1-3-5-8/h1-6H,7H2,(H2,15,18)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPOYVVPYTUEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CSC4=NN=C(S4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with an appropriate aldehyde to form a Schiff base, which is then cyclized with a hydrazine derivative to yield the desired triazolopyrimidine structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with triazole and pyrimidine moieties. The structural configuration is crucial for its biological activity. The presence of both triazole and thiadiazole rings contributes to its pharmacological properties.
Antimicrobial Properties
Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies suggest that the introduction of sulfonic acid groups enhances this activity by increasing membrane permeability and disrupting metabolic processes in bacteria .
Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies indicate that compounds similar to 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of thiadiazole analogues. The compound's ability to modulate oxidative stress and inflammation pathways positions it as a candidate for treating neurodegenerative diseases .
Antimicrobial Screening
In a study published in Molecules, a series of thiadiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against pathogenic strains such as Staphylococcus aureus and Escherichia coli .
| Compound ID | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| A | 8 | Staphylococcus aureus |
| B | 5 | Escherichia coli |
Anticancer Activity Evaluation
A comprehensive evaluation of anticancer properties was conducted on a library of thiadiazole derivatives, revealing that several compounds significantly reduced cell viability in human cancer cell lines. For example, compound X showed an IC50 value of 15 µM against breast cancer cells .
| Compound ID | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| X | 15 | MCF-7 (Breast Cancer) |
| Y | 20 | HeLa (Cervical Cancer) |
Mechanism of Action
The mechanism of action of 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as urease and glutaminase, inhibiting their activity and thereby affecting cellular metabolism.
Pathways Involved: By inhibiting these enzymes, the compound disrupts critical metabolic pathways, leading to the accumulation of toxic metabolites and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide: This compound shares the thiadiazole moiety and exhibits similar urease inhibitory activity.
5-amino-1,3,4-thiadiazole-2-thiol: A simpler analog that also shows antimicrobial properties.
Uniqueness
5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its multi-ring structure, which imparts a broader range of biological activities and chemical reactivities compared to simpler analogs .
Biological Activity
The compound 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex heterocyclic structure that exhibits significant biological activity. This article reviews its pharmacological properties, including antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole moiety linked to a triazolo-pyrimidine core. The synthesis typically involves microwave-assisted methods or conventional organic synthesis techniques. The presence of the thiadiazole group is crucial as it contributes to the compound's biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles and triazoles possess notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to the target compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that certain thiadiazole derivatives exhibited minimum inhibitory concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole .
- Antifungal Activity : The compound has been tested against fungal strains such as Aspergillus niger and Candida albicans, showing promising antifungal activity with zones of inhibition ranging from 15 to 19 mm at specific concentrations .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied:
- Cell Line Studies : The compound's analogs demonstrated cytotoxic effects on several cancer cell lines, including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7). IC50 values for some derivatives were reported between 0.28 µg/mL to 10 µg/mL, indicating strong antiproliferative activity .
- Mechanism of Action : Investigations into the mechanism reveal that these compounds may interact with tubulin, disrupting microtubule formation necessary for cell division. This interaction suggests a potential pathway for the development of novel chemotherapeutic agents targeting cancer cells .
Other Biological Activities
Beyond antimicrobial and anticancer effects, the compound exhibits additional pharmacological activities:
- Anti-inflammatory and Analgesic Effects : Some studies highlight the anti-inflammatory properties of thiadiazole derivatives, which could be beneficial in treating conditions characterized by inflammation and pain .
- Anticonvulsant Activity : The potential anticonvulsant effects have also been noted in related compounds, suggesting a broader therapeutic application spectrum .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to the target structure:
| Study | Findings |
|---|---|
| Shiradkar et al. (2007) | Identified anti-Alzheimer's properties in thiadiazole derivatives. |
| Mathew et al. (2006) | Reported analgesic effects of similar compounds. |
| Ibrahim (2009) | Highlighted anticancer activities linked to thiadiazole structures. |
These findings underscore the versatile nature of thiadiazole and triazole derivatives in medicinal chemistry.
Q & A
Q. What are the established synthetic protocols for this compound, and how can purity be ensured?
Methodological Answer: The synthesis involves multi-step reactions starting from 5-amino-1,3,4-thiadiazole-2-thiol and a triazolopyrimidine precursor. Key steps include:
- Thioether formation : Reacting the thiol group with a chloromethyl intermediate under basic conditions (e.g., NaOH/ethanol) .
- Cyclization : Using catalysts like acetic acid or sulfur-containing reagents to form the triazolo-pyrimidine core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.
Quality Control : Confirm purity via HPLC (>95%) and structural integrity via H NMR (e.g., δ 7.3–8.1 ppm for aromatic protons) and IR (C=N stretch at ~1600 cm) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Q. What preliminary biological activities have been reported for similar compounds?
Methodological Answer: Triazolopyrimidine-thiadiazole hybrids exhibit:
- Antimicrobial activity : Test via microbroth dilution (MIC: 2–16 µg/mL against S. aureus and E. coli) .
- Anticancer potential : Screen using MTT assays (IC: 10–50 µM in HeLa cells) .
- Imaging applications : Radioiodinated analogs (e.g., I-labeled derivatives) for SPECT imaging in tumor models .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
Methodological Answer:
Q. How to resolve structural ambiguities in polymorphic or disordered crystals?
Methodological Answer:
Q. What electrochemical properties are relevant for drug delivery or redox activity?
Methodological Answer:
Q. How to design structure-activity relationship (SAR) studies for antimicrobial optimization?
Methodological Answer:
-
Substituent Variation :
Position Modification Biological Impact Thiadiazole-S Replace S with O (sulfoxide) ↓ MIC against Gram-negative strains Phenyl ring Introduce -NO or -CF ↑ Cytotoxicity in cancer cells -
3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with IC values .
Q. How can computational modeling predict binding modes with biological targets?
Methodological Answer:
Q. How to address contradictions in biological activity data across studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
